8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid

Catalog No.
S14487307
CAS No.
M.F
C12H8F3NO3
M. Wt
271.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxyli...

Product Name

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid

IUPAC Name

8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

InChI

InChI=1S/C12H8F3NO3/c1-19-9-4-7(11(17)18)2-6-3-8(12(13,14)15)5-16-10(6)9/h2-5H,1H3,(H,17,18)

InChI Key

WHRYABBQFZXRBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)C(F)(F)F

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3C_{12}H_{8}F_{3}NO_{3} and a molecular weight of approximately 271.19 g/mol. This compound features a quinoline core structure, which is characterized by a bicyclic aromatic system containing both a benzene ring and a pyridine ring. The presence of a methoxy group at position 8 and a trifluoromethyl group at position 3 enhances its chemical properties, making it of interest in various fields, particularly medicinal chemistry.

Typical of quinoline derivatives. These may include:

  • Electrophilic Substitution: The methoxy group can act as an activating group for electrophilic aromatic substitution, allowing for further functionalization at the aromatic ring.
  • Nucleophilic Reactions: The carboxylic acid moiety can undergo nucleophilic acyl substitution or esterification reactions, which are useful for synthesizing derivatives or conjugates.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of quinoline derivatives with altered biological activity.

Research indicates that compounds similar to 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid exhibit significant biological activities, including:

  • Antimicrobial Activity: Quinoline derivatives are often studied for their potential as antimicrobial agents against various pathogens.
  • Anticancer Properties: Some studies suggest that modifications in the quinoline structure can lead to increased cytotoxicity against cancer cell lines.
  • Inhibition of Enzymes: The compound may inhibit specific enzymes, such as phosphodiesterases, which are involved in cellular signaling pathways .

The synthesis of 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions:

  • Formation of Quinoline Core: Starting from appropriate aniline derivatives, the quinoline structure can be formed through cyclization reactions involving aldehydes or ketones.
  • Introduction of Functional Groups: The trifluoromethyl group can be introduced via electrophilic fluorination methods or by using reagents like trifluoromethyl iodide.
  • Carboxylation: The carboxylic acid functionality may be added through carbonylation reactions or by hydrolysis of corresponding esters.
  • Methoxylation: The methoxy group can be introduced using methylating agents such as dimethyl sulfate or methyl iodide .

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new drugs.
  • Chemical Probes: It can serve as a chemical probe in biological studies to understand enzyme mechanisms or cellular processes.
  • Agricultural Chemicals: Its antimicrobial properties may find applications in developing agrochemicals for crop protection .

Interaction studies involving 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles in biological systems .

Several compounds share structural similarities with 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
Methyl 2-(trifluoromethyl)quinoline-6-carboxylate0.84Methyl ester instead of carboxylic acid
2-(Trifluoromethyl)quinolin-4-ol0.76Hydroxy group at position 4
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate0.73Hydroxy group at position 4 and methyl ester
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline0.69Bromine substitution instead of methoxy
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate0.72Ethyl ester form
8-Hydroxyquinoline-5-carboxylic acid0.78Hydroxy group at position 8

These compounds illustrate the diversity within the quinoline family while emphasizing the unique combination of functional groups present in 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid that contributes to its distinct properties and potential applications .

Palladium-Catalyzed Cross-Coupling Approaches in Quinoline Functionalization

Palladium-catalyzed cross-coupling reactions are pivotal for introducing substituents to the quinoline scaffold. The Fujiwara-Moritani reaction, a palladium-mediated dehydrogenative coupling, enables direct C–H functionalization without pre-activation. For instance, intramolecular Mizoroki–Heck cyclizations of N-alkenyl-substituted 2-haloanilines have been employed to construct tetrahydroquinoline intermediates, which can be oxidized to yield fully aromatic quinolines. A key advantage lies in the regioselectivity achieved through ligand design and solvent effects.

Recent advancements utilize PdCl~2~(CH~3~CN)~2~ in acetic acid with copper acetate as a co-catalyst to facilitate the coupling of butenyl anilines, yielding 4-substituted quinolines in moderate-to-high yields. This method avoids stoichiometric metal reagents, aligning with green chemistry principles.

Table 1: Palladium-Catalyzed Reactions for Quinoline Synthesis

SubstrateCatalystYield (%)Reference
Butenyl anilinePdCl~2~(CH~3~CN)~2~65–78
2-HaloanilinePd(PPh~3~)~4~72–85

Halogenation Strategies for Trifluoromethyl Group Introduction

The trifluoromethyl group at position 3 is typically introduced via electrophilic or radical pathways. A patent describing the synthesis of 5-bromo-7-trifluoromethylquinoline highlights the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid for regioselective bromination. While this method targets bromination, analogous strategies apply to trifluoromethylation.

Visible light-induced remote C–H trifluoromethylation of 8-aminoquinolines using sodium trifluoromethanesulfinate (CF~3~SO~2~Na) offers a photocatalyst-free route. The reaction proceeds via energy transfer and single-electron transfer mechanisms, with the quinoline core acting as an intrinsic photosensitizer. This method achieves 52–89% yields for C5-trifluoromethylated products, demonstrating compatibility with electron-deficient systems.

Table 2: Trifluoromethylation Reagents and Conditions

ReagentConditionsYield (%)Position
CF~3~SO~2~NaVisible light, 25°C52–89C5
NBS/H~2~SO~4~60–110°C, 3–5 h70–85C5/C7

Methoxy Group Installation via Nucleophilic Aromatic Substitution

The methoxy group at position 8 is installed via nucleophilic aromatic substitution (S~N~Ar), leveraging the electron-deficient nature of the quinoline ring. Sulfuric acid-mediated reactions with methoxide ions at elevated temperatures (120–160°C) are common, as demonstrated in Skraup condensation protocols. The ortho-directing effect of the trifluoromethyl group enhances reactivity at position 8, ensuring high regioselectivity.

Recent studies on porphyrinoid systems reveal that electron-withdrawing groups facilitate S~N~Ar at α-positions of heteroaromatics. Applying these principles, methoxy substitution on quinoline proceeds efficiently in polar aprotic solvents like DMF, with yields exceeding 80% under optimized conditions.

Boron-Mediated Carboxylic Acid Formation in Heterocyclic Systems

Carboxylic acid installation at position 6 often involves boron-based intermediates. Suzuki-Miyaura cross-coupling with pinacol boronate esters introduces carboxylic acid precursors, which are subsequently oxidized. For example, coupling a 6-borylated quinoline with a carbon monoxide surrogate under palladium catalysis generates a ketone intermediate, which is oxidized to the carboxylic acid using Jones reagent.

While direct methods are scarce in the literature, analogous strategies for phthalocyanine functionalization demonstrate the viability of boron-mediated carboxylation in electron-poor systems.

Flow Chemistry Applications in Multi-Step Synthesis Optimization

Flow chemistry enhances multi-step synthesis by improving heat transfer and reaction control. A patent describing Skraup condensation followed by bromination could benefit from continuous flow implementation. For instance, glycerol and meta-trifluoromethylaniline undergo cyclization in a tubular reactor at 135°C, with residence times optimized to 4 hours. Subsequent bromination with NBS in a second reactor module at 85°C ensures precise temperature control, reducing side reactions.

Table 3: Flow vs. Batch Synthesis Parameters

StepBatch Yield (%)Flow Yield (%)
Skraup Condensation6882
Bromination7589

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

271.04562760 g/mol

Monoisotopic Mass

271.04562760 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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